2-Propynoic acid, diphenylmethyl ester
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Overview
Description
2-Propynoic acid, diphenylmethyl ester is an organic compound with the molecular formula C16H12O2. It is an ester derivative of 2-propynoic acid and diphenylmethanol. Esters are known for their pleasant odors and are widely used in various industries, including perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propynoic acid, diphenylmethyl ester can be synthesized through the esterification of 2-propynoic acid with diphenylmethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:
2-Propynoic acid+DiphenylmethanolH2SO42-Propynoic acid, diphenylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, diphenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-propynoic acid and diphenylmethanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-Propynoic acid and diphenylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
2-Propynoic acid, diphenylmethyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, diphenylmethyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions. The ester group is activated by the presence of an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack . The general mechanism can be summarized as follows:
- Nucleophilic attack on the carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of the leaving group (e.g., alcohol or alkoxide).
- Formation of the final product (e.g., carboxylic acid or substituted ester).
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but different functional groups.
Ethyl benzoate: Another ester with an aromatic ring and similar reactivity.
Methyl butyrate: A simple ester with a fruity odor.
Uniqueness
2-Propynoic acid, diphenylmethyl ester is unique due to its combination of an alkyne group and an aromatic ester, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
65955-77-3 |
---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
benzhydryl prop-2-ynoate |
InChI |
InChI=1S/C16H12O2/c1-2-15(17)18-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H |
InChI Key |
PZOCABPVIYNVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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